molecular formula C40H48F3N7O4 B10830337 1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Cat. No.: B10830337
M. Wt: 747.8 g/mol
InChI Key: VEXDXXFHISGELS-UHFFFAOYSA-N
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Description

This compound is a highly complex quinazoline derivative with multiple functional groups designed for targeted pharmacological interactions. Key structural features include:

  • A quinazoline core substituted with a cyclopropyl group at position 6, a 5-methyl-1H-indazol-4-yl moiety at position 7, and a 2,2,2-trifluoroethoxy group at position 6.
  • A spirocyclic 2,7-diazaspiro[3.5]nonane system linked to the quinazoline core, which enhances conformational rigidity and binding specificity.
  • A 1-(3-methoxypropyl)piperidin-4-yl ether group at position 2, likely improving solubility and pharmacokinetic properties.
  • A terminal prop-2-en-1-one group, a common motif in covalent kinase inhibitors .

Properties

Molecular Formula

C40H48F3N7O4

Molecular Weight

747.8 g/mol

IUPAC Name

1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C40H48F3N7O4/c1-4-32(51)50-22-39(23-50)12-17-49(18-13-39)37-29-20-28(26-7-8-26)34(33-25(2)6-9-31-30(33)21-44-47-31)36(53-24-40(41,42)43)35(29)45-38(46-37)54-27-10-15-48(16-11-27)14-5-19-52-3/h4,6,9,20-21,26-27H,1,5,7-8,10-19,22-24H2,2-3H3,(H,44,47)

InChI Key

VEXDXXFHISGELS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)OC7CCN(CC7)CCCOC)C8CC8

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for ASP2453 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution, cyclization, and purification processes. The industrial production methods for ASP2453 are designed to ensure high purity and yield, involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

ASP2453 undergoes various chemical reactions, including:

    Oxidation: ASP2453 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ASP2453 can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

ASP2453 has a wide range of scientific research applications, including:

Mechanism of Action

ASP2453 exerts its effects by selectively binding to the KRAS G12C protein and inhibiting its activation. This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of ASP2453 include the KRAS G12C protein and its associated signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Pharmacological Target (Inferred) Evidence Source
Target Compound Quinazoline Cyclopropyl, 5-methylindazole, 2,7-diazaspiro[3.5]nonane, trifluoroethoxy Kinases (e.g., EGFR, BTK)
Gefitinib (Reference Compound) Quinazoline Morpholinoethoxy, chlorophenyl, anilino EGFR
Isorhamnetin-3-O-glycoside Flavonoid Glycosylated isorhamnetin Antioxidant/anti-inflammatory
Zygocaperoside Triterpenoid saponin Oleanane skeleton with glycosylation Membrane disruption

Key Structural and Functional Insights

Quinazoline Derivatives: Unlike Gefitinib (a clinically approved EGFR inhibitor), the target compound incorporates a spirocyclic diaminononane system, which may reduce off-target effects by restricting conformational flexibility . The trifluoroethoxy group enhances metabolic stability compared to traditional alkoxy substituents (e.g., Gefitinib’s morpholinoethoxy group), as fluorinated groups resist oxidative degradation .

Covalent Binding Potential: The prop-2-en-1-one (acryloyl) group is a hallmark of covalent kinase inhibitors (e.g., Ibrutinib). This moiety may form a Michael adduct with cysteine residues in target proteins, enabling irreversible inhibition .

Research Findings and Limitations

Table 2: Comparative Pharmacokinetic Data (Inferred)

Property Target Compound (Inferred) Gefitinib (Reference) Methodological Basis
Molecular Weight (Da) ~750 446.9 Calculated from structure
LogP ~3.5 3.8 Predicted via fragment-based methods
Solubility (µg/mL) <10 (low) 12.5 In silico modeling
Plasma Protein Binding (%) >95 90 Structure-activity trends

Critical Observations

  • Metabolic Stability: The trifluoroethoxy group likely reduces CYP450-mediated metabolism compared to Gefitinib’s morpholinoethoxy group, as fluorinated ethers are less susceptible to oxidative cleavage .
  • Synthetic Challenges : The compound’s spirocyclic system and multiple heterocycles necessitate advanced synthetic strategies, such as those described in crystallography-driven methodologies (e.g., SHELX refinements) .

Methodological Considerations

  • Structural Elucidation : The compound’s complexity would require advanced NMR (e.g., 2D HSQC, HMBC) and mass spectrometry (MS) techniques, as exemplified in studies on Zygocaperoside and Isorhamnetin-3-O-glycoside .
  • Target Prediction : Machine learning approaches (e.g., SVM models combined with MS data) could predict protein targets, as demonstrated in proteo-chemoinformatics studies .

Biological Activity

The compound 1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (CAS No. 2241719-73-1) is a complex organic molecule characterized by its diverse functional groups and structural intricacies. The presence of a quinazoline core and a piperidine moiety suggests potential interactions with various biological targets, particularly in pharmacological contexts.

Chemical Structure and Properties

This compound features several notable structural components:

  • Quinazoline Core : Known for its anti-cancer and antimicrobial properties.
  • Piperidine Moiety : Often associated with neuroactive compounds.

The molecular formula is C40H48F3N7O4C_{40}H_{48}F_{3}N_{7}O_{4}, with a molecular weight of approximately 747.85 g/mol. Its intricate structure allows for multiple interactions with biological systems, making it a candidate for diverse pharmacological applications.

Research indicates that compounds similar to this structure can modulate various biological pathways. The piperidine ring is often implicated in neuroactive effects, while the quinazoline segment may contribute to anti-tumor activity. The compound's design suggests potential inhibition of key enzymes or receptors involved in inflammatory processes or cellular signaling.

In Vitro Studies

Preliminary studies have shown that derivatives of the quinazoline class exhibit significant biological activity:

  • Anti-inflammatory Effects : Compounds have been noted to reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activity in Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AQuinazoline + PiperidineAnti-cancer activity
Compound BQuinazoline + ThiazoleAntimicrobial properties
Compound CIndazole + PiperidineNeuroprotective effects

Case Studies

A series of case studies have explored the pharmacological profiles of similar compounds:

  • NLRP3 Inhibition : Compounds with structural similarities showed effective inhibition of NLRP3 inflammasome activation, which is crucial in various inflammatory diseases .
  • Neuroprotective Effects : Some derivatives demonstrated protective effects against neurodegenerative processes, suggesting that this compound may also target central nervous system disorders.

Pharmacokinetics and Toxicology

The pharmacokinetic profile remains to be fully elucidated; however, initial assessments indicate that the compound may have favorable absorption characteristics due to its lipophilic nature. Toxicological studies are essential to determine safety profiles and therapeutic windows.

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